{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid
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Overview
Description
{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a morpholine-4-sulfonyl group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group is introduced via sulfonylation of the pyrazole ring using morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of {1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the sulfonyl and pyrazole groups contribute to the overall binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole and morpholine-4-sulfonyl groups, making it less specific in its reactivity.
Pyrazole Boronic Acid: Similar structure but without the morpholine-4-sulfonyl group, resulting in different chemical properties and applications.
Morpholine-4-sulfonyl Phenylboronic Acid: Contains the morpholine-4-sulfonyl group but lacks the pyrazole ring, affecting its overall reactivity and binding properties.
Uniqueness
{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is unique due to the combination of the boronic acid, pyrazole, and morpholine-4-sulfonyl groups. This unique structure imparts specific reactivity and binding properties, making it valuable for targeted applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
[1-(4-morpholin-4-ylsulfonylphenyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O5S/c18-14(19)11-9-15-17(10-11)12-1-3-13(4-2-12)23(20,21)16-5-7-22-8-6-16/h1-4,9-10,18-19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDAFPMPKTXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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